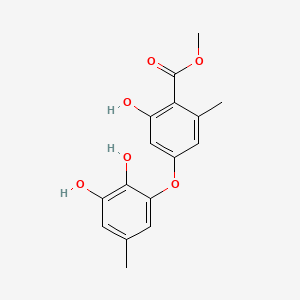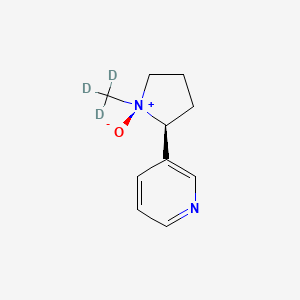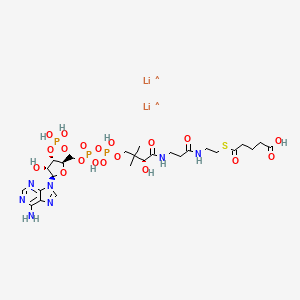
Glutaryl coenzyme A (lithium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutaryl coenzyme A (lithium) is a derivative of glutaryl coenzyme A, an important endogenous metabolite involved in various biochemical processes. It is primarily used in scientific research, particularly in studies related to the metabolism of lysine, hydroxylysine, and tryptophan . The compound is known for its role in the mitochondrial oxidation of these amino acids, making it a valuable tool in biochemical and medical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of glutaryl coenzyme A (lithium) involves the reaction of glutaryl coenzyme A with lithium salts under controlled conditions. The process typically requires a high degree of purity and specific reaction conditions to ensure the stability and effectiveness of the final product .
Industrial Production Methods
Industrial production of glutaryl coenzyme A (lithium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the purity and consistency of the product. The compound is usually stored at low temperatures to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions
Glutaryl coenzyme A (lithium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of glutaryl coenzyme A to other metabolites through the addition of oxygen.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: Glutaryl coenzyme A (lithium) can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of glutaryl coenzyme A, which are used in further biochemical studies and applications .
Aplicaciones Científicas De Investigación
Glutaryl coenzyme A (lithium) has a wide range of applications in scientific research:
Chemistry: It is used in studies related to enzyme kinetics and metabolic pathways.
Biology: The compound is essential in understanding the metabolic processes involving lysine, hydroxylysine, and tryptophan.
Medicine: Research involving glutaryl coenzyme A (lithium) contributes to the understanding of metabolic disorders and the development of therapeutic interventions.
Industry: The compound is used in the production of various biochemical reagents and as a standard in analytical techniques .
Mecanismo De Acción
Glutaryl coenzyme A (lithium) exerts its effects through its role as an intermediate in the metabolism of lysine and tryptophan. It is involved in the mitochondrial oxidation process, where it is converted to other metabolites. The compound interacts with specific enzymes, such as glutaryl-coenzyme A dehydrogenase, which catalyzes its conversion to crotonyl-coenzyme A and carbon dioxide . This process is crucial for maintaining cellular energy balance and metabolic homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
- Isovaleryl coenzyme A (lithium)
- Isobutyryl coenzyme A (lithium)
- Malonyl coenzyme A (lithium)
- Succinyl coenzyme A (sodium)
Uniqueness
Glutaryl coenzyme A (lithium) is unique due to its specific role in the metabolism of lysine and tryptophan. Unlike other similar compounds, it is directly involved in the mitochondrial oxidation process, making it a critical intermediate in these metabolic pathways .
Propiedades
Fórmula molecular |
C26H42Li2N7O19P3S |
|---|---|
Peso molecular |
895.6 g/mol |
InChI |
InChI=1S/C26H42N7O19P3S.2Li/c1-26(2,21(39)24(40)29-7-6-15(34)28-8-9-56-17(37)5-3-4-16(35)36)11-49-55(46,47)52-54(44,45)48-10-14-20(51-53(41,42)43)19(38)25(50-14)33-13-32-18-22(27)30-12-31-23(18)33;;/h12-14,19-21,25,38-39H,3-11H2,1-2H3,(H,28,34)(H,29,40)(H,35,36)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43);;/t14-,19-,20-,21+,25-;;/m1../s1 |
Clave InChI |
HBAYCDYMTYNDJV-MAABXFEPSA-N |
SMILES isomérico |
[Li].[Li].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCC(=O)O)O |
SMILES canónico |
[Li].[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[(E)-1-aminooxy-3-(2,5-dihydroxyphenyl)prop-2-enyl]phenyl]-2,5-dihydroxybenzamide](/img/structure/B15141201.png)
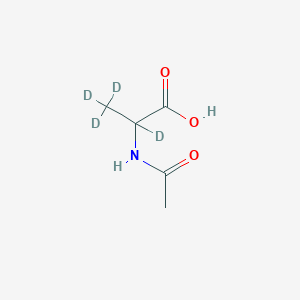

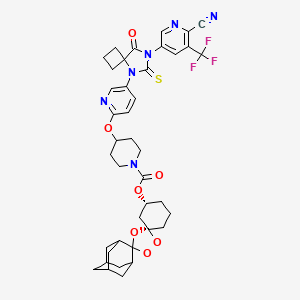
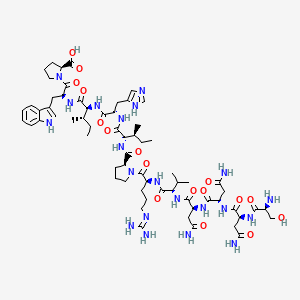
![N-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141233.png)
![(3S)-2-[(2S)-3,3-dimethyl-2-[(2S)-2-(methylamino)propanamido]butanoyl]-7-{[8-({1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]azetidin-3-yl}formamido)octyl]oxy}-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B15141248.png)

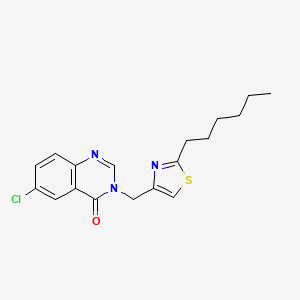

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,6R)-4-hydroxy-6-methyl-5-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one](/img/structure/B15141288.png)
